2-Amino-1,1-dicyclopropylethan-1-ol
Overview
Description
Scientific Research Applications
Catalytic Asymmetric Synthesis of Amino Alcohols
The asymmetric synthesis of chiral 1,2-amino alcohols, which are key structural motifs in many biologically active molecules, has been achieved through organocatalytic reactions. These methodologies provide efficient routes to highly enantiomerically enriched anti-1,2-amino alcohols and syn-1,2-diols, using primary amine-containing amino acids as catalysts. This approach demonstrates the practicality and versatility of organocatalysis in synthesizing complex, biologically relevant structures (Ramasastry et al., 2007).
Heterocyclic Scaffold Development
2-Aminothiophenes and related heterocyclic compounds have been identified as significant scaffolds in medicinal chemistry due to their diverse biological and pharmacological properties. These scaffolds serve as synthons for developing bioactive thiophene-containing heterocycles, showcasing their potential in drug discovery and development (Bozorov et al., 2017).
Biomedical Research and Peptidomimetics
Bicyclic amino acids, including structures similar to 2-Amino-1,1-dicyclopropylethan-1-ol, have been developed as mimetics of bioactive peptides. These compounds are used to create peptidomimetics with high structural diversity, leading to the development of novel therapeutics with improved potency and stability (Trabocchi et al., 2007).
Ethylene Biosynthesis and Plant Science
In plant science, the study of 1-aminocyclopropane-1-carboxylic acid (ACC), a compound structurally related to this compound, has revealed its critical role as a precursor in ethylene biosynthesis. Research in this area focuses on the regulation, transport, and metabolic pathways of ACC, providing insights into plant growth, development, and stress responses (Vanderstraeten & Van Der Straeten, 2017).
Safety and Hazards
The safety information for “2-Amino-1,1-dicyclopropylethan-1-ol” includes pictograms GHS05 and GHS07, with the signal word "Danger" . Hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
- It’s important to note that this compound belongs to the indole class, which has diverse biological activities . Indole derivatives are known for their pharmacological potential, including antiviral, anti-inflammatory, anticancer, and antioxidant properties.
- Being an indole derivative, it likely interacts with cellular receptors or enzymes. Its aromatic nature and π-electron delocalization make it amenable to electrophilic substitution reactions .
Target of Action
Mode of Action
Properties
IUPAC Name |
2-amino-1,1-dicyclopropylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-5-8(10,6-1-2-6)7-3-4-7/h6-7,10H,1-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTGZSVSOXZCJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)(C2CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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